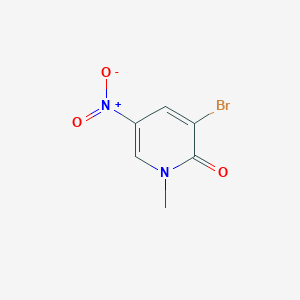

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Übersicht

Beschreibung

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a pyridine ring, which is a basic structural unit in many organic molecules, including vitamins, drugs, and herbicides. The presence of bromo, methyl, and nitro substituents on the pyridine ring can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, the Morita-Baylis-Hillman (MBH) bromides of nitroalkenes have been used as bielectrophiles in the regioselective and stereoselective synthesis of dihydropyridopyrimidines, demonstrating the 1,3-bielectrophilic reactivity of these bromides . Although not directly synthesizing this compound, this study provides insights into the synthetic strategies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies have been conducted on similar compounds, such as 2-Amino-3-bromo-5-nitropyridine, to understand their molecular structure and electronic properties. Density Functional Theory (DFT) calculations have been used to optimize the molecular geometry and to compare with experimental spectral data. These studies provide a comprehensive understanding of the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics of the molecule .

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives has been explored in various chemical reactions. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, have been shown to react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, indicating the potential for diverse chemical transformations . Similarly, 3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, has been used to produce different ring transformations, suggesting that the nitropyridinone moiety can act as a synthetic equivalent for various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives have been extensively studied. For instance, the title compound's analog, 2-Amino-3-bromo-5-nitropyridine, has been characterized for its electronic properties, including HOMO-LUMO energies, electronegativity, and chemical potential. The compound's stability, charge delocalization, and non-linear optical (NLO) behavior have also been investigated, providing insights into its potential applications in materials science . Additionally, the thermodynamic properties of the molecule have been studied, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

- Synthesis of Related Compounds : 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate in small molecule anticancer drugs, is synthesized through a process starting from a related compound, 2-chloro-5-nitropyridine (Zhang, Lai, Feng, & Xu, 2019).

- Large Scale Oxidation Processes : Studies on 5-Bromo-2-nitropyridine, prepared from the corresponding amine via hydrogen peroxide oxidation, address challenges in large-scale production, including safety and reproducibility (Agosti, Bertolini, Bruno, Lautz, Glarner, & Deichtmann, 2017).

- Improving Drug Solubility : Research on the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, explores methods like ultrasound irradiation to form amine salts, enhancing solubility (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).

- Vibrational Spectroscopy and Crystal Structure : Studies on compounds like 2-Bromo-4-nitropyridine N-oxide provide insights into their crystal structure and vibrational spectra, aiding in understanding their chemical properties (Hanuza, Michalski, Ma̧czka, Waśkowska, Talik, & Maas, 2002).

- Reactions of Nucleophilic Reagents : The reactions of 3-bromo-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides with various reagents demonstrate the interplay of electronic and steric effects, important for developing new synthetic pathways (MatsumuraEizo & ArigaMasahiro, 2006).

Spectroscopic and Computational Studies

- FT-Raman and FT-IR Spectra : Investigations on 5-bromo-2-nitropyridine through Fourier transform Raman and infrared spectra help understand its molecular structure and behavior (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).

- Speculative Assessment and Molecular Docking : Computational studies on similar compounds like 5-bromo-3-nitropyridine-2-carbonitrile offer insights into molecular structure, reactivity, and potential biological applications (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Chemical Transformations and Molecular Interactions

- Synthesis of Isoxazolones and Imidazopyridines : The reaction of nitropyridines with triethylamine to form isoxazolones and imidazopyridines illustrates their versatility in synthetic chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002).

- Solvent Effect on Complexation : Studies on complexes of related compounds with zinc(II) ions and the effect of solvents on this complexation process shed light on their chemical behavior (Tavman, 2006).

Eigenschaften

IUPAC Name |

3-bromo-1-methyl-5-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMGAVXSPUAAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273294 | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16098-21-8 | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16098-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

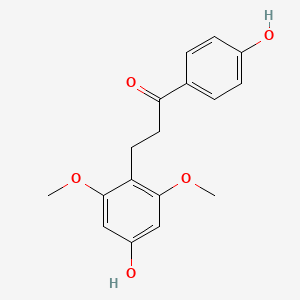

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)

![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)